L-alpha-Aminosäuren

L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.

The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.

Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

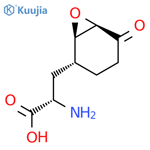

|

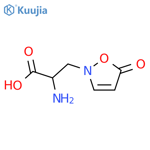

2(5H)-Isoxazolepropanoicacid, a-amino-5-oxo-, (aS)- | 59476-61-8 | C6H8N2O4 |

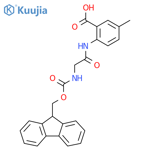

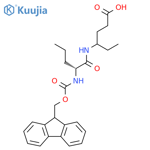

|

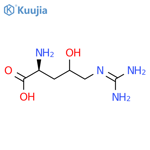

(2S,3R)-4-Hydroxyarginine | 61370-10-3 | C6H14N4O3 |

|

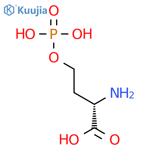

(2S)-2-amino-4-(phosphonooxy)butanoic acid | 4210-66-6 | C4H10NO6P |

|

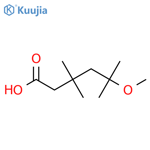

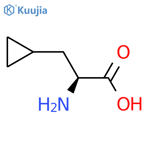

(s)-2-Amino-3-cyclopropylpropanoic acid | 102735-53-5 | C6H11NO2 |

|

L-Cysteic Acid | 498-40-8 | C3H7NO5S |

|

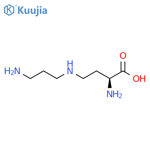

(S)-2-Amino-4-(3-aminopropyl)amino-butanoic Acid (>90%) | 131333-20-5 | C7H17N3O2 |

|

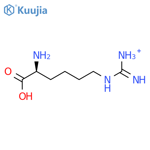

Homoarginine | 156-86-5 | C7H16N4O2 |

|

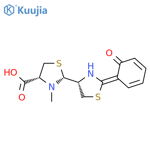

Pyochelin | 79236-62-7 | C14H16N2O3S2 |

|

3-(1H-Pyrazol-1-yl)alanine | 2734-48-7 | C6H9N3O2 |

|

7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)- | 28978-07-6 | C9H13NO4 |

Verwandte Literatur

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

Empfohlene Lieferanten

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

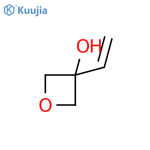

3-ethenyloxetan-3-ol Cas No: 1207175-07-2

3-ethenyloxetan-3-ol Cas No: 1207175-07-2 -

-